molecular formula C19H22ClNO3 B2674564 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide CAS No. 1795419-53-2

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B2674564
CAS No.: 1795419-53-2
M. Wt: 347.84
InChI Key: ZYVWBVIHKQYNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is a synthetic organic compound with the molecular formula C19H22ClNO3 and a molecular weight of 347.8 . This propanamide derivative features a central core where a 3-chlorophenyl group is linked to a nitrogen atom via a three-carbon chain, creating a flexible and lipophilic structure. The molecule also contains a phenethylamine moiety with methoxy substituents, which may influence its bioavailability and receptor binding affinity. Compounds within the chlorophenyl propanamide class are of significant interest in medicinal chemistry and pharmacology research. Structurally similar molecules have been investigated as potent agonists for the Formyl Peptide Receptor 2 (FPR2) , a G-protein coupled receptor that plays a critical role in integrating pro-inflammatory and pro-resolving signals in the immune system . Small-molecule FPR2 agonists, such as ureidopropanamide-based compounds, show promise as potential therapeutic agents for resolving pathological inflammatory responses, including in the context of neuroinflammation associated with central nervous system (CNS) disorders . Furthermore, related propanamide hybrids have been synthesized and characterized for their potential anti-inflammatory and analgesic properties , exploring the synergy between different pharmacophores . The strategic inclusion of chlorine and methoxy substituents on the aromatic rings is a common tactic in drug design, as it can enhance metabolic stability, lipophilicity, and overall binding affinity to biological targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-23-17-9-4-3-8-16(17)18(24-2)13-21-19(22)11-10-14-6-5-7-15(20)12-14/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVWBVIHKQYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorobenzoyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The table below highlights key structural differences and similarities between the target compound and related propanamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Key Biological Activity/Notes Reference ID
Target Compound 3-Chlorophenyl + N-[2-methoxy-2-(2-methoxyphenyl)ethyl] ~377.84 (estimated) Hypothesized anti-inflammatory/neuroactivity
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalenyl + 3-chlorophenethyl 379.86 Derived from naproxen; potential COX inhibition
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-Isobutylphenyl + 3-chlorophenethyl 329.83 Ibuprofen derivative; COX-1/2 inhibition
3-Chloro-N-(3-methoxyphenyl)propanamide 3-Methoxyphenyl + 3-chloropropanamide 213.66 Simplified analog; limited bioactivity data
2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide Piperazine + fluorophenyl + cyclopropanecarbonyl ~529.03 Hybrid structure; potential CNS activity
N-(2-Methoxyphenyl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)propanamide Triazole + p-tolyl + 2-methoxyphenyl 335.37 High yield (94%); antimicrobial potential
Key Observations:
  • Methoxy Substitution : The target compound’s dual methoxy groups (N-substituent) may enhance solubility compared to lipophilic analogs like the ibuprofen derivative () .
  • Heterocyclic vs. Aromatic Moieties : Compounds with triazoles () or piperazines () exhibit distinct binding profiles, whereas the target’s purely aromatic structure may favor different targets (e.g., GPCRs or transporters) .

Pharmacological and Physicochemical Properties

  • Solubility and logP :
    • The target’s methoxy groups likely lower logP compared to ibuprofen derivatives (), improving aqueous solubility.
    • Chlorine’s electron-withdrawing effect may enhance metabolic stability but reduce membrane permeability .
  • Biological Activity: Anti-inflammatory Potential: Structural resemblance to naproxen/ibuprofen hybrids () suggests possible COX-1/2 inhibition . Neuroactivity: The N-substituent’s methoxyphenyl groups resemble ligands for serotonin or adrenergic receptors, hinting at CNS applications . Enzyme/Transporter Inhibition: highlights propanamides as SLC15A4 inhibitors; the target’s substituents may modulate similar targets .

Biological Activity

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name 3(3chlorophenyl)N[2methoxy2(2methoxyphenyl)ethyl]propanamide\text{IUPAC Name }this compound
  • Molecular Formula : C19H22ClNO3
  • Molecular Weight : 347.84 g/mol

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's chlorophenyl and methoxyphenyl groups may influence its binding affinity and specificity towards these targets.

  • Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and pain.

Anti-inflammatory Activity

Compounds with similar functional groups have been investigated for their anti-inflammatory effects, suggesting that this compound may also possess such properties. The mechanism might involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies

  • Study on Structural Analogues : A study on derivatives of related compounds indicated that modifications in the chlorophenyl group significantly affected antimicrobial activity, suggesting that structural optimization could enhance the biological efficacy of this compound .
  • Pharmacological Evaluation : In a pharmacological evaluation of related propanamide derivatives, compounds demonstrated varying degrees of activity against inflammatory models, hinting at the potential therapeutic applications for this compound in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the influence of substituents on biological activity.

Compound NameChlorine PositionMethoxy SubstituentsBiological Activity
This compound3Two methoxy groupsModerate antimicrobial activity
3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide2Two methoxy groupsLower antimicrobial activity
3-(4-chlorophenyl)-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]propanamide4One methoxy groupHigher anti-inflammatory activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.